molecular formula C14H12N4S B11802392 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole

2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole

Cat. No.: B11802392
M. Wt: 268.34 g/mol
InChI Key: WFDQFLPJJQBNEQ-UHFFFAOYSA-N
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Description

2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a hydrazinyl group and a thiazole ring substituted with a phenyl group, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-phenylthiazole. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinylpyridine. This intermediate is then reacted with 4-phenylthiazole under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s hydrazinyl and thiazole moieties are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydrazinylpyridin-3-yl)-4-phenylthiazole
  • 2-(2-Hydrazinylpyridin-5-yl)-4-phenylthiazole
  • 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole

Uniqueness

2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and phenylthiazole groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

IUPAC Name

[4-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C14H12N4S/c15-18-13-8-11(6-7-16-13)14-17-12(9-19-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)

InChI Key

WFDQFLPJJQBNEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN

Origin of Product

United States

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